molecular formula C22H26N4O3 B4464020 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4464020
M. Wt: 394.5 g/mol
InChI Key: VBFFELHYMSULBN-UHFFFAOYSA-N
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Description

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a molecular formula of C24H32N2O2 This compound is characterized by its unique structure, which includes a cyclopentyl group, a morpholinyl ethyl side chain, and a pyrido[4,3-b][1,6]naphthyridine core

Preparation Methods

The synthesis of 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps, typically starting with the preparation of the pyrido[4,3-b][1,6]naphthyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyclopentyl group and the morpholinyl ethyl side chain are then introduced through subsequent substitution reactions under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and signaling molecules .

Comparison with Similar Compounds

When compared to similar compounds, 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique structural features and potential applications. Similar compounds include:

  • 2-cyclopentyl-8-[2-(piperidin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
  • 2-cyclopentyl-8-[2-(pyrrolidin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

These compounds share a similar core structure but differ in the nature of the side chains, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

2-cyclopentyl-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21-17-15-18-20(6-8-26(22(18)28)16-3-1-2-4-16)23-19(17)5-7-25(21)10-9-24-11-13-29-14-12-24/h5-8,15-16H,1-4,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFFELHYMSULBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 3
Reactant of Route 3
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 4
Reactant of Route 4
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 5
Reactant of Route 5
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 6
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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